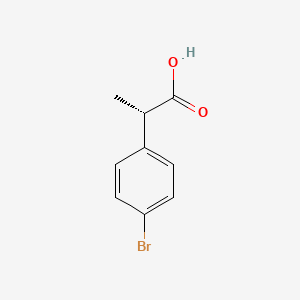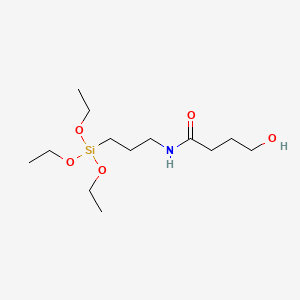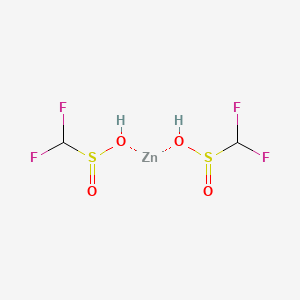
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Übersicht
Beschreibung
“4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . It is typically a colorless oily substance at room temperature and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Additionally, hydroboration of alkyl or aryl alkynes and alkenes can occur in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of “4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is characterized by the presence of a methoxy group and a tetramethyl-1,3,2-dioxaborolan-2-YL group attached to a phenol ring . The molecular weight of the compound is 235.09 .Chemical Reactions Analysis
The compound could be more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3 . It should be stored in an inert atmosphere at 2-8°C . The compound’s pKa is predicted to be 6.53±0.20 .Wissenschaftliche Forschungsanwendungen
Role in Lignin Acidolysis and Polymer Research
One pertinent area of research involves the acidolysis of lignin, where similar compounds are studied for their reactivity and mechanisms. For example, studies on dimeric non-phenolic β-O-4-type lignin model compounds in aqueous solutions have provided insights into the cleavage mechanisms under acidic conditions, highlighting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the acidolysis process (Yokoyama, 2015). Such research underlines the importance of understanding the chemical behavior of phenolic compounds in lignin degradation and polymer science.
Antioxidant and Biological Activities
Compounds structurally related to 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, such as phenolic acids, have been extensively studied for their biological activities. Research into compounds like chlorogenic acid and its isomers has demonstrated a wide array of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties (Naveed et al., 2018). Such activities suggest potential applications of related compounds in the development of natural antioxidants and therapeutic agents for managing various health conditions.
Applications in Environmental Remediation
Furthermore, research into the sorption of phenoxy herbicides to soil and organic matter highlights the environmental relevance of phenolic compounds (Werner et al., 2012). Understanding the interaction between such compounds and environmental matrices is crucial for developing strategies for the remediation of polluted sites and the management of agricultural chemicals.
Development of Chemosensors
Another area of application is in the development of chemosensors, where compounds like 4-methyl-2,6-diformylphenol have been utilized for detecting various analytes (Roy, 2021). This suggests that derivatives of phenolic compounds, potentially including 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, could be applied in the development of new, sensitive, and selective sensors for environmental monitoring, medical diagnostics, and other fields.
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Target of Action
It’s known that this compound is a boronic ester, which are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Boronic esters are known to interact with their targets through covalent bonding, which can result in significant changes in the target’s structure and function .
Biochemical Pathways
Boronic esters are often used in the synthesis of complex organic molecules, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (23509 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and distributed in the body.
Result of Action
As a boronic ester, it may be involved in the formation of c-c bonds, oxidation, and reduction reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be moisture sensitive and should be stored away from oxidizing agents in an inert atmosphere at 2-8°C . The compound’s stability and reactivity may also be influenced by pH, as it has a predicted pKa of 6.53 .
Eigenschaften
IUPAC Name |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZLZTVEUNWIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)

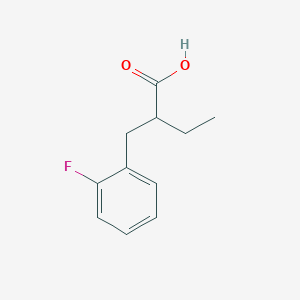
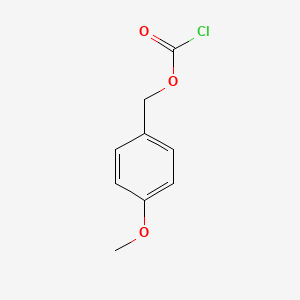

![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)
![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)
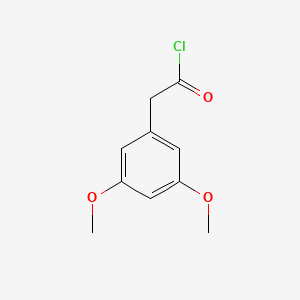
![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)

